molecular formula C6H10Cl2N2 B2511924 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride CAS No. 24956-77-2

5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride

Cat. No.: B2511924
CAS No.: 24956-77-2
M. Wt: 181.06
InChI Key: CRIYETZKWFVUCH-UHFFFAOYSA-N
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Description

5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride: is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloroethyl group attached to the imidazole ring, which is further modified by the addition of a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Scientific Research Applications

Chemistry: 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of alkylating agents on DNA and protein structures. It is also employed in the development of new biochemical assays to investigate enzyme activities and protein interactions.

Medicine: Its ability to alkylate DNA makes it a candidate for use in chemotherapy, particularly in the treatment of cancers that are resistant to other forms of treatment .

Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, surfactants, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .

Safety and Hazards

Safety data sheets indicate that related compounds are considered hazardous. They can be toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage .

Future Directions

Research into related compounds has shown potential in various fields. For example, indoleamide analogues have been rationally designed, synthesised, and evaluated for their antitubercular and antitumour activities . Another study found that lifetime exposure to environmentally relevant concentrations of tris (2-chloroethyl) phosphate (TCEP) could result in growth retardation and induce significant hepatotoxicity in zebrafish .

Mechanism of Action

Target of Action

The primary target of 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride, also known as mechlorethamine, is DNA . It binds to the N7 nitrogen on the DNA base guanine . This interaction with DNA is crucial for its role as an antineoplastic agent used in the treatment of various cancers .

Mode of Action

This compound works by binding to DNA, crosslinking two strands and preventing cell duplication . This crosslinking of DNA strands inhibits DNA synthesis and RNA transcription from the affected DNA . This interaction with DNA results in the fragmentation of DNA by repair enzymes in their attempts to replace the alkylated bases .

Biochemical Pathways

The action of this compound affects the DNA replication pathway . By crosslinking DNA strands, it prevents the normal functioning of the DNA replication process. This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by rapid systemic clearance . It has a biological half-life of less than one minute, and about 50% of the drug is excreted by the kidneys . These properties impact the bioavailability of the drug and can influence the dosing regimen.

Result of Action

The molecular and cellular effects of this compound’s action include severe gastrointestinal and bone marrow damage . On a molecular level, the drug causes DNA damage, which can lead to cell death. On a cellular level, this can result in the reduction of rapidly dividing cells, such as those found in tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride typically involves the reaction of 1-methylimidazole with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloroethyl group in 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form imidazole N-oxides.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding ethyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Hydrogen peroxide in the presence of acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Comparison with Similar Compounds

    Bis(2-chloroethyl)methylamine (HN2): Also known as mechlorethamine, this compound is a nitrogen mustard used in chemotherapy. It shares a similar mechanism of action with 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride but differs in its chemical structure and specific applications.

    Melphalan: Another nitrogen mustard derivative used in the treatment of multiple myeloma and ovarian cancer. It has a similar alkylating mechanism but contains a phenylalanine moiety instead of an imidazole ring.

    Cyclophosphamide: A widely used chemotherapeutic agent that also functions as an alkylating agent. It is activated in the liver to form the active compound, which then alkylates DNA.

Uniqueness: this compound is unique due to its imidazole ring structure, which imparts distinct chemical properties and reactivity compared to other nitrogen mustards. This uniqueness allows for specific applications in research and industry that are not possible with other similar compounds .

Properties

IUPAC Name

5-(2-chloroethyl)-1-methylimidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c1-9-5-8-4-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIYETZKWFVUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24956-77-2
Record name 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride
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